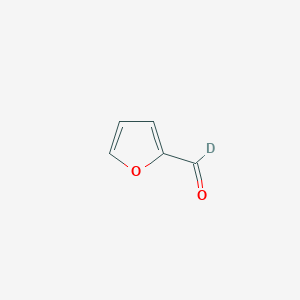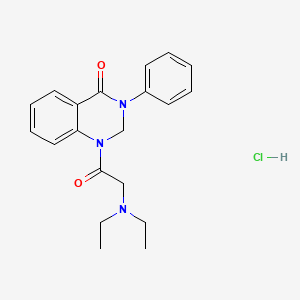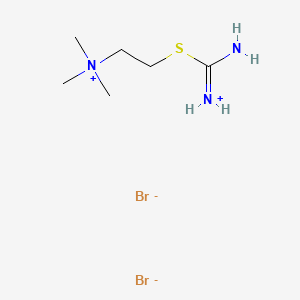
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is an organic compound with the molecular formula C6H17Br2N3S. It is a quaternary ammonium compound that contains both amidinothio and trimethylammonium groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with trimethylamine and thiourea. The reaction conditions often include:
Solvent: Aqueous or alcoholic medium
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Sometimes, catalysts like cesium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization and recrystallization to obtain pure product
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
化学反応の分析
Types of Reactions
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The amidinothio group can participate in redox reactions.
Cyclization: Formation of thiazolines and thiazines via tandem S-alkylation-cyclodeamination.
Common Reagents and Conditions
Reagents: Thiourea, trimethylamine, cesium hydroxide
Conditions: Moderate temperatures, aqueous or alcoholic solvents
Major Products: Thiazolines, thiazines, and other substituted derivatives.
科学的研究の応用
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a phase transfer catalyst and in the production of specialty chemicals.
作用機序
The mechanism of action of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity. The amidinothio group can interact with thiol groups in proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
(2-Bromoethyl)trimethylammonium bromide: Similar structure but lacks the amidinothio group.
(2-(Diethylamino)ethyl)trimethylammonium bromide: Contains a diethylamino group instead of amidinothio.
(2-(Methylthio)ethyl)trimethylammonium bromide: Contains a methylthio group instead of amidinothio[][3].
Uniqueness
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is unique due to the presence of both amidinothio and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry[3][3].
特性
CAS番号 |
18129-31-2 |
|---|---|
分子式 |
C6H17Br2N3S |
分子量 |
323.10 g/mol |
IUPAC名 |
2-[amino(azaniumylidene)methyl]sulfanylethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C6H16N3S.2BrH/c1-9(2,3)4-5-10-6(7)8;;/h4-5H2,1-3H3,(H3,7,8);2*1H/q+1;;/p-1 |
InChIキー |
DRCFNKMWMBPEJV-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCSC(=[NH2+])N.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

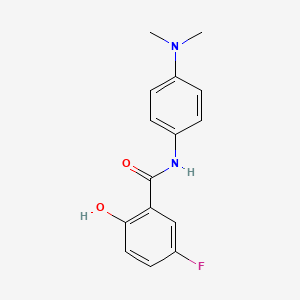

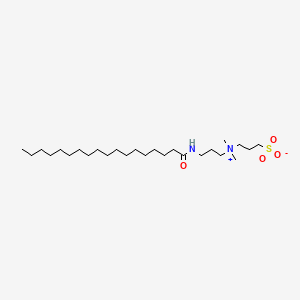
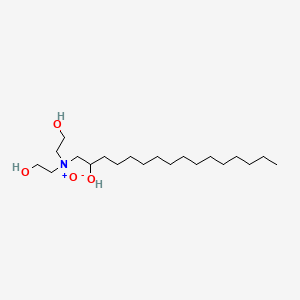
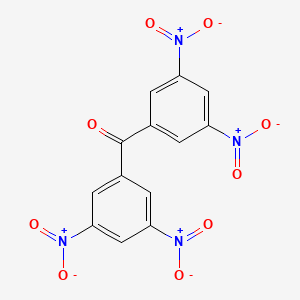
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
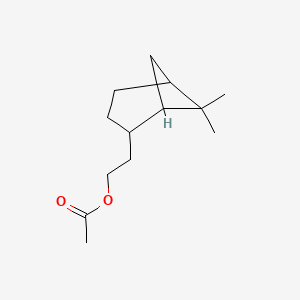
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
